Cas no 565452-98-4 ((2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile)

(2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- (R)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
- (2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
- (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
- (R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
- 565452-98-4
- C7H9ClN2O
- CS-0165398
- (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile? (Vildagliptin Impurity pound(c)
- (R)-1-(2'-Chloroacetyl)pyrrolidine-2-carbonitrile
- 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2R)-
- SCHEMBL3396562
- DTXSID60448343
- AKOS016015839
- 2-Pyrrolidinecarbonitrile,1-(chloroacetyl)-,(2R)-(9ci)
- YCWRPKBYQZOLCD-ZCFIWIBFSA-N
- 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2R)- (9CI)
-
- MDL: MFCD11215489
- インチ: InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1
- InChIKey: YCWRPKBYQZOLCD-ZCFIWIBFSA-N
- ほほえんだ: C1C[C@H](C#N)N(C1)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 172.0403406g/mol
- どういたいしつりょう: 172.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 44.1Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(21 g/l)(25ºC)、
- PSA: 44.10000
- LogP: 0.67768
(2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128751-1g |
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
565452-98-4 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A109004583-1g |
(R)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |
565452-98-4 | 95% | 1g |
$519.40 | 2022-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7475-500mg |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
565452-98-4 | 95% | 500mg |
¥3227.0 | 2024-04-18 | |
Aaron | AR00EFZJ-100mg |
2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2R)- (9CI) |
565452-98-4 | 95% | 100mg |
$104.00 | 2025-01-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7475-100.0mg |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
565452-98-4 | 95% | 100.0mg |
¥1452.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7475-250.0mg |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
565452-98-4 | 95% | 250.0mg |
¥1934.0000 | 2024-08-02 | |
TRC | C363785-2.5g |
(2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile |
565452-98-4 | 2.5g |
$ 1369.00 | 2023-09-08 | ||
TRC | C363785-250mg |
(2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile |
565452-98-4 | 250mg |
$ 170.00 | 2023-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7475-250mg |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |
565452-98-4 | 95% | 250mg |
¥1934.0 | 2024-04-18 | |
Aaron | AR00EFZJ-250mg |
2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2R)- (9CI) |
565452-98-4 | 95% | 250mg |
$174.00 | 2025-01-24 |
(2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
(2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrileに関する追加情報
Introduction to (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile (CAS No. 565452-98-4)
Compound (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, identified by its unique Chemical Abstracts Service number CAS No. 565452-98-4, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their versatile applications in drug development and medicinal chemistry.
The structural framework of (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile consists of a pyrrolidine core substituted with a chloroacetyl group and a nitrile moiety. The pyrrolidine ring, a six-membered nitrogen-containing heterocycle, is known for its stability and ability to mimic biological structures, making it a preferred scaffold in the design of pharmacophores. The presence of the chloroacetyl group introduces reactivity that allows for further functionalization, while the nitrile group contributes to hydrogen bonding capabilities and can influence the compound's solubility and bioavailability.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from pyrrolidine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. The specific configuration of (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, with its stereochemical center at the 2-position of the pyrrolidine ring, is particularly noteworthy as enantioselective synthesis and resolution have become increasingly important in drug discovery.
One of the most compelling aspects of (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile is its utility as a building block in synthetic chemistry. The chloroacetyl group serves as a versatile handle for further derivatization, allowing chemists to introduce a wide array of functional groups through nucleophilic substitution reactions. This flexibility has enabled the synthesis of complex molecules that mimic natural products or target specific biological pathways with high precision.
The nitrile group in (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile also plays a crucial role in its chemical behavior. Nitriles are well-known for their ability to participate in various transformations, including hydrolysis to carboxylic acids, reduction to amides, and condensation reactions leading to cyanoacetamides or β-lactams. These reactions make (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile an invaluable intermediate in the synthesis of more complex pharmacological agents.
Recent advancements in computational chemistry have further enhanced our understanding of how (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile interacts with biological targets. Molecular modeling studies have revealed that this compound can bind to enzymes and receptors with high affinity, suggesting its potential as an inhibitor or modulator of various cellular processes. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.
The pharmaceutical industry has taken notice of the synthetic advantages offered by (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. Several companies are currently exploring its use in the development of novel drugs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. The ability to fine-tune the structure-activity relationship through strategic modifications has made this compound a favorite among medicinal chemists.
In conclusion, (2R)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile (CAS No. 565452-98-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As our understanding of biological systems continues to grow, compounds like this will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine today.
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